molecular formula C16H19NO3 B13771799 1-Alloc-2-benzylpiperidin-4-one

1-Alloc-2-benzylpiperidin-4-one

Cat. No.: B13771799
M. Wt: 273.33 g/mol
InChI Key: KPSMVIFUJSAYRV-UHFFFAOYSA-N
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Description

Significance of Piperidin-4-one Scaffolds in Modern Organic Chemistry

The piperidin-4-one nucleus is a versatile and highly valued scaffold in medicinal chemistry and organic synthesis. nih.gov These structures are recognized as key components in a multitude of natural products and pharmacologically active compounds. enamine.net The inherent functionality of the piperidin-4-one—a secondary amine and a ketone—provides reactive sites for extensive chemical modification, making it an ideal starting point for creating diverse molecular libraries. nih.gov

Piperidine (B6355638) derivatives are integral to numerous approved drugs, and the strategic introduction of chiral centers within this scaffold can significantly modulate a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profiles. thieme-connect.comresearchgate.net The piperidin-4-one scaffold has been identified as a pharmacophore that can be suitably altered to enhance interactions with biological receptors, leading to compounds with a range of activities, including anticancer and anti-HIV properties. nih.gov Furthermore, these scaffolds serve as critical precursors in the synthesis of important pharmaceutical agents, such as fentanyl and its analogues. wikipedia.orgun.org The continued interest in this nucleus has solidified its importance in the field of medicinal chemistry. nih.gov

Role of the Allyloxycarbonyl (Alloc) Protecting Group in Nitrogen Heterocycle Synthesis and Manipulation

The allyloxycarbonyl (Alloc) group is a valuable urethane-type protecting group for nitrogen atoms, particularly within heterocyclic synthesis. nih.gov Its primary advantage lies in its stability under a range of conditions where other protecting groups might be labile, yet it can be removed under very mild and specific conditions. organic-chemistry.org This selective deprotection is typically achieved using a palladium catalyst, often in the presence of a nucleophilic scavenger. nih.govacs.org

This unique cleavage condition allows for an "orthogonal" protection strategy, where the Alloc group can be removed without affecting other common protecting groups, such as Boc or Cbz, which are sensitive to acidic or reductive conditions, respectively. The ability to deprotect the Alloc group under neutral conditions makes it highly suitable for syntheses involving sensitive substrates. nih.gov This versatility has made the Alloc group a useful tool in complex multi-step syntheses, including the preparation of cyclic peptides and other intricate molecular architectures. nih.govnih.gov

Overview of 2-Substituted Piperidin-4-ones: Structural Complexity and Synthetic Challenges

The introduction of a substituent at the 2-position of the piperidin-4-one ring significantly increases the molecule's structural complexity by creating a chiral center. The synthesis of these 2-substituted derivatives presents unique challenges, as controlling the stereochemistry at this position is often crucial for the target molecule's biological activity. researchgate.netthieme-connect.com

Achieving diastereoselective and enantioselective synthesis of 2-substituted piperidin-4-ones is a key objective for synthetic chemists. researchgate.net Various synthetic routes have been developed to address this, including Michael-Michael reaction sequences. researchgate.net The position of substituents on the piperidine ring has been shown to be critical for the biological potency of resulting compounds. For instance, in the development of certain receptor agonists, moving a substituent from the 4-position to the 3-position of the piperidine ring resulted in a significant increase in activity. thieme-connect.com The synthesis of optically active 2-substituted piperidin-4-ones is valuable as they serve as precursors for asymmetric approaches to other complex molecules, such as carbacephams. researchgate.net

Research Scope and Objectives Pertaining to 1-Alloc-2-benzylpiperidin-4-one

The specific compound, this compound, combines the key structural features discussed previously: a piperidin-4-one core, a benzyl (B1604629) substituent at the stereogenic C2-position, and an Alloc protecting group on the nitrogen. Research into this particular molecule would be driven by several key objectives.

A primary goal would be the development of an efficient and stereoselective synthesis for this compound. This would involve addressing the challenge of controlling the stereochemistry at the C2-position while incorporating the Alloc protecting group. The synthesis would likely build upon established methods for creating 2-substituted piperidines.

A second objective pertains to the utility of this compound as a synthetic intermediate. The presence of the Alloc group suggests its use in complex synthetic pathways where orthogonal deprotection is required. Research would explore the selective removal of the Alloc group in the presence of other functional groups, demonstrating its utility for further derivatization of the piperidine nitrogen. The benzyl group at the 2-position and the ketone at the 4-position also offer sites for a wide range of chemical transformations.

Finally, by analogy to structurally similar compounds like 1-Boc-2-benzylpiperidin-4-one, research would aim to explore the potential of this compound as a scaffold for novel bioactive molecules. nih.gov The combination of the chiral 2-benzyl group and the versatile piperidin-4-one core makes it an attractive starting point for medicinal chemistry programs.

Compound Data

Properties of Related Piperidin-4-one Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key FeatureReference
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25N-benzyl group chemicalbook.comnih.gov
1-Boc-2-benzylpiperidin-4-oneC₁₇H₂₃NO₃289.37N-Boc protecting group, 2-benzyl substituent nih.gov
N-Phenethyl-4-piperidinone (NPP)C₁₃H₁₇NO203.28Fentanyl precursor wikipedia.org
1-Boc-4-piperidoneC₁₀H₁₇NO₃200.24N-Boc protecting group un.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

prop-2-enyl 2-benzyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C16H19NO3/c1-2-10-20-16(19)17-9-8-15(18)12-14(17)11-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2

InChI Key

KPSMVIFUJSAYRV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC(=O)CC1CC2=CC=CC=C2

Origin of Product

United States

Reactivity and Chemical Transformations of 1 Alloc 2 Benzylpiperidin 4 One

Reactions at the Ketone Functionality (C-4)

The ketone at the C-4 position is a versatile functional handle that undergoes a variety of classical carbonyl reactions. These transformations are fundamental for introducing new substituents and building molecular complexity.

The electrophilic carbon of the C-4 ketone is susceptible to attack by a range of nucleophiles. masterorganicchemistry.com This class of reactions, known as nucleophilic or 1,2-additions, converts the sp²-hybridized carbonyl carbon to a tetrahedral sp³ center, typically resulting in a tertiary alcohol. masterorganicchemistry.comyoutube.com

Hydride Reductions: The reduction of the ketone to the corresponding alcohol, 1-alloc-2-benzylpiperidin-4-ol, can be achieved using various hydride reagents. The choice of reagent can influence the stereochemical outcome of the reaction, yielding either the cis or trans diastereomer.

Organometallic Additions: Carbon-carbon bonds can be formed at the C-4 position through the addition of organometallic reagents, such as Grignard or organolithium reagents. These reactions are crucial for introducing alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols. The reaction's outcome depends on the nucleophile's strength; strong nucleophiles like Grignard reagents typically favor irreversible 1,2-addition. libretexts.orglibretexts.org

Reaction Type Reagent Example Product Type Notes
Hydride ReductionSodium borohydride (B1222165) (NaBH₄)Secondary AlcoholA mild reducing agent, typically leading to a mixture of diastereomeric alcohols.
Organometallic AdditionPhenylmagnesium bromide (PhMgBr)Tertiary AlcoholForms a new C-C bond, adding a phenyl group to the C-4 position.
Organometallic AdditionMethyllithium (CH₃Li)Tertiary AlcoholA strong nucleophile for introducing a methyl group at the C-4 position.

This table presents plausible reactions based on the general reactivity of ketones.

Condensation reactions provide a pathway to convert the C-4 ketone into various C=N and C=C double-bonded functionalities.

Oxime and Imine Formation: The reaction of 1-Alloc-2-benzylpiperidin-4-one with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding this compound oxime. scribd.comnih.gov This reaction proceeds through the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. scribd.com Similarly, primary amines react to form imines.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. nih.govyoutube.com The initial product is an alkylidene or benzylidene derivative, which can sometimes undergo subsequent cyclization or other transformations depending on the reaction conditions. nih.gov

Condensation Partner Base/Catalyst Product Type Reference Reaction Principle
Hydroxylamine (NH₂OH)Base (e.g., NaOH)Oxime scribd.comorganic-chemistry.org
Primary Amine (R-NH₂)Acid catalystImine (Schiff Base)General Ketone Reactivity
Malononitrile (CH₂(CN)₂)Piperidine/Acetic AcidDicyanomethylene piperidine nih.govyoutube.com
Diethyl MalonateTiCl₄/PyridineDiethyl methylenepiperidine-dicarboxylate nih.gov

This table illustrates expected condensation reactions based on established methodologies.

The presence of protons on the carbons alpha to the ketone (C-3 and C-5) allows for the formation of an enolate anion upon treatment with a suitable base. masterorganicchemistry.com This enolate serves as a potent nucleophile for introducing substituents at the α-position.

The regioselectivity of deprotonation is a key consideration. The C-5 protons are generally more accessible, and their removal leads to the thermodynamic enolate. The C-3 position is sterically hindered by the adjacent C-2 benzyl (B1604629) group, making deprotonation kinetically less favorable. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are typically used for enolate formation. The resulting enolate can then be trapped with various electrophiles, such as alkyl halides or aldehydes, to achieve α-functionalization. masterorganicchemistry.comresearchgate.net

Transformations Involving the Allyloxycarbonyl (Alloc) Protecting Group (N-1)

The Alloc group is a valuable protecting group for the piperidine nitrogen due to its stability to acidic and some basic conditions, yet it can be removed selectively under very mild conditions. sigmaaldrich.com

The most common and efficient method for the removal of the Alloc group is through a palladium(0)-catalyzed reaction. epfl.chresearchgate.net This process, often referred to as the Tsuji-Trost reaction, involves the coordination of the palladium catalyst to the allyl group's double bond, followed by intramolecular decarboxylation to form a π-allyl palladium complex. wpmucdn.com

To prevent the liberated allyl cation from re-alkylating the deprotected nitrogen or other nucleophilic sites, a scavenger is added to the reaction mixture to trap it irreversibly. researchgate.netrsc.org

Catalyst Scavenger Typical Conditions Key Features Reference
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Phenylsilane (PhSiH₃)DCM, Room TempEfficient and common, prevents allyl back-alkylation. wpmucdn.com
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Dimethylamine-borane complex (Me₂NH·BH₃)-Quantitative removal of Alloc from secondary amines. researchgate.net
Palladium(0)Sodium borohydride (NaBH₄)-Uses a hydride donor as the scavenger. epfl.ch
Palladium(0)Morpholine-Can be used as a scavenger, though sometimes less effective than others. researchgate.net

This table summarizes common conditions for the palladium-catalyzed removal of the Alloc group.

Once the Alloc group is removed, the resulting secondary amine, 2-benzylpiperidin-4-one (B63602), is available for further functionalization. This free amine can readily undergo N-alkylation or N-acylation to introduce a wide variety of substituents at the nitrogen atom.

N-Alkylation: This is typically achieved by reacting the deprotected piperidone with an alkyl halide (e.g., benzyl bromide, methyl iodide) in the presence of a base such as potassium carbonate or triethylamine (B128534) to neutralize the hydrogen halide byproduct. Reductive amination is another powerful method for N-alkylation. fishersci.co.uk

N-Acylation: The introduction of an acyl group can be accomplished by treating the amine with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction leads to the formation of N-acyl piperidones, which are amides. Studies have described the synthesis of various N-substituted piperidines, including N-benzoyl and N-acetyl derivatives, from the parent piperidone. nih.gov

Reactions at the 2-Benzyl Moiety

The presence of the benzyl group at the C-2 position of the piperidine ring offers multiple avenues for chemical modification, including stereoselective transformations at the benzylic carbon and functionalization of the aromatic ring.

Stereochemical Implications of Transformations at C-2

The stereochemistry at the C-2 position of piperidine derivatives plays a crucial role in their biological activity and can be influenced by subsequent chemical transformations. The stereoselective functionalization of the C-2 position of N-protected piperidines has been achieved through various methods, including catalyst-controlled C-H insertion reactions.

Rhodium-catalyzed C-H insertion reactions of donor/acceptor carbenes have proven effective for the C-2 functionalization of N-protected piperidines. The choice of both the nitrogen protecting group and the chiral dirhodium catalyst significantly influences the stereoselectivity of these transformations. For instance, studies on N-Boc-piperidine have shown that different rhodium catalysts can lead to varying diastereomeric ratios and enantiomeric excesses. whiterose.ac.ukrsc.org While specific studies on this compound are not prevalent, the principles established with other protecting groups, such as Boc and Bs (p-bromophenylsulfonyl), provide a strong foundation for predicting the stereochemical outcomes of similar reactions on this substrate. The steric bulk and electronic properties of the Alloc group, in conjunction with a selected chiral catalyst, would be expected to dictate the facial selectivity of the C-H insertion, leading to the formation of specific stereoisomers.

The table below summarizes the catalyst and protecting group effects on the stereoselectivity of C-2 functionalization in piperidine derivatives, which can be extrapolated to predict the behavior of this compound.

N-Protecting GroupCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
BocRh₂(R-TCPTAD)₄11:193% whiterose.ac.uk
BocRh₂(R-TPPTTL)₄27:169% whiterose.ac.uk
BsRh₂(R-TPPTTL)₄>30:177% whiterose.ac.uk

Furthermore, nickel-catalyzed cross-coupling reactions of benzylic ethers, esters, and carbamates have demonstrated stereospecific outcomes, proceeding with either net inversion or retention of configuration at the benzylic center. ub.edu This suggests that transformations involving the benzylic C-H bond of the 2-benzyl group in this compound could be controlled to yield specific stereoisomers.

Functionalization of the Aromatic Ring via Electrophilic Aromatic Substitution or Metalation

The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution, providing a direct method for introducing a variety of functional groups. The N-Alloc protecting group is generally stable under the conditions required for many electrophilic aromatic substitution reactions. sigmaaldrich.comhighfine.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation. researchgate.net The directing effect of the piperidine ring, which is an activating ortho-, para-director, would be expected to influence the position of substitution on the phenyl ring.

Alternatively, directed ortho-metalation (DoM) offers a powerful strategy for the regioselective functionalization of aromatic rings. While specific examples for N-Alloc protected benzylpiperidines are scarce, the principles of DoM are well-established. The Alloc group's compatibility with organolithium reagents would be a key consideration. Palladium-catalyzed processes, which are compatible with the Alloc group, also offer a route to functionalized indoles from N-Alloc protected precursors, suggesting that similar strategies could be applied to the benzyl moiety. nih.gov

Ring Transformations and Rearrangements of the Piperidin-4-one Core

The piperidin-4-one core of this compound is a versatile scaffold for various ring transformations and rearrangements, leading to the formation of novel heterocyclic systems.

One important class of reactions is ring expansion. The Tiffeneau-Demjanov rearrangement, for instance, allows for the one-carbon ring expansion of cycloalkanones to larger ring systems. wikipedia.orgwikipedia.orgnumberanalytics.com This reaction proceeds through the formation of a 1-aminomethyl-cycloalkanol, which, upon treatment with nitrous acid, rearranges to form an enlarged cycloketone. wikipedia.orgwikipedia.org Starting from this compound, this would involve the formation of the corresponding α-aminomethyl alcohol, followed by diazotization and rearrangement to yield a seven-membered azepanone derivative. The stereochemistry of the migrating carbon is generally retained during the rearrangement. researchgate.net

Another significant transformation is the synthesis of spirocyclic piperidines. These structures are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks. whiterose.ac.uk The piperidin-4-one moiety can serve as a precursor for the construction of spirocycles through various methods, including intramolecular cyclizations and ring-closing metathesis (RCM). whiterose.ac.uknih.gov For example, functionalization at the C-3 position of the piperidin-4-one ring with an appropriate diene precursor could be followed by RCM to construct a spirocyclic system. The Alloc protecting group is known to be compatible with Grubbs' catalysts used in RCM. nih.govacs.org

The following table outlines potential ring transformation reactions starting from the piperidin-4-one core.

Reaction TypeReagents/ConditionsProduct TypeReference
Tiffeneau-Demjanov Rearrangement1. HCN, KCN2. LiAlH₄3. NaNO₂, HClRing-expanded azepanone wikipedia.orgwikipedia.orgnumberanalytics.com
Spirocyclization via RCM1. Allylation at C-32. Introduction of a second double bond3. Grubbs' catalystSpirocyclic piperidine whiterose.ac.uknih.gov
Radical CyclizationRadical initiator (e.g., AIBN), TTMSSDisubstituted piperidines organic-chemistry.org

Structural and Spectroscopic Elucidation of 1 Alloc 2 Benzylpiperidin 4 One and Its Derivatives

Advanced Spectroscopic Techniques for Structure Determination

A suite of spectroscopic methods is indispensable for the unambiguous structural determination of 1-Alloc-2-benzylpiperidin-4-one. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, provide a complete picture of the proton and carbon environments and their connectivities. oregonstate.edunih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for each part of the molecule.

Aromatic Protons: The five protons of the benzyl (B1604629) group would typically appear in the downfield region of 7.0–7.5 ppm. libretexts.org

Alloc Group Protons: The vinyl protons of the allyl group would resonate between 5.0 and 6.0 ppm, with the terminal protons showing distinct signals from the internal proton. The methylene (B1212753) protons adjacent to the oxygen of the carbamate (B1207046) would be expected around 4.5-4.7 ppm. uva.nl

Piperidinone Ring Protons: The protons on the piperidinone ring would appear in the more upfield region. The proton at the chiral center (C2) would likely be a multiplet between 4.0 and 5.0 ppm, influenced by the adjacent benzyl and nitrogen groups. The methylene protons at C3, C5, and C6 would show complex splitting patterns and chemical shifts influenced by the neighboring ketone and protected amine. libretexts.orginflibnet.ac.in The benzylic protons (PhCH₂) would appear as a multiplet, typically around 2.5-3.5 ppm. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Carbonyl Carbons: The ketone (C=O) at the C4 position would have a characteristic chemical shift in the range of 200–210 ppm. The carbamate (C=O) of the Alloc group would appear further upfield, typically around 155 ppm. oregonstate.eduwisc.edu

Aromatic and Alkene Carbons: The carbons of the phenyl ring are expected between 125 and 140 ppm. The alkene carbons of the Alloc group would resonate in a similar region, typically with the terminal CH₂ at ~117 ppm and the internal CH at ~133 ppm. oregonstate.edumeihonglab.com

Piperidinone Ring and Alloc Group Carbons: The C2 and C6 carbons of the piperidinone ring, being adjacent to the nitrogen, would appear around 40-60 ppm. The C3 and C5 carbons would be in a similar range. The methylene carbon of the Alloc group (O-CH₂) is expected around 65-70 ppm. oregonstate.eduwisc.edunih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to definitively assign the ¹H and ¹³C signals. researchgate.net

COSY: Establishes correlations between coupled protons, helping to trace the connectivity within the piperidinone ring and the allyl group.

HSQC: Correlates each proton signal with its directly attached carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents estimated chemical shift ranges based on data from analogous compounds.

Atom Position Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Piperidinone C=O (C4) - 200-210
Alloc C=O - ~155
Aromatic C (Benzyl) - 125-140
Aromatic H (Benzyl) 7.0-7.5 -
Alloc C=C (CH) ~5.9 ~133
Alloc C=C (CH₂) ~5.2-5.3 ~117
Alloc O-CH₂ ~4.6 ~66
Piperidinone C2 ~4.5-5.0 ~55-60
Piperidinone C6 ~3.5-4.5 ~45-55
Piperidinone C3, C5 ~2.5-3.0 ~40-50
Benzyl CH₂ ~2.8-3.2 ~35-40

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this compound, the IR spectrum would be dominated by characteristic absorptions from the two carbonyl groups and the alkene moiety. libretexts.org

Ketone C=O Stretch: A strong and sharp absorption band is expected in the region of 1710-1725 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group within the six-membered ring.

Carbamate C=O Stretch: The allyloxycarbonyl group would exhibit a strong C=O stretching band at a higher frequency than the ketone, typically in the range of 1690-1710 cm⁻¹.

Alkene C=C Stretch: The carbon-carbon double bond of the allyl group would show a medium intensity absorption around 1645 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine (B6355638) and benzyl methylene groups would be observed just below 3000 cm⁻¹. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Ketone C=O Stretch 1710-1725
Carbamate (Alloc) C=O Stretch 1690-1710
Alkene (Alloc) C=C Stretch ~1645
Aromatic C-H Stretch 3000-3100
Alkane C-H Stretch 2850-2960

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. nih.gov For this compound (C₁₆H₁₉NO₃), HRMS would provide an exact mass measurement that matches its calculated value.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. libretexts.orgwhitman.edulibretexts.org This could lead to the loss of the benzyl group or fragmentation within the piperidinone ring.

Loss of the Alloc Group: The allyloxycarbonyl group can be lost as a radical or through rearrangement, providing a significant fragment ion.

Loss of Benzyl Group: Cleavage of the bond between the C2 carbon and the benzylic CH₂ group would result in the loss of a benzyl radical (C₇H₇•), leading to a prominent peak.

McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the ketone or carbamate carbonyl groups could also occur.

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govcaltech.edu For this compound, which contains a stereocenter at the C2 position, obtaining a single crystal suitable for X-ray diffraction would be invaluable.

The analysis would reveal:

Conformation: The preferred conformation of the piperidinone ring (e.g., chair, boat, or twist-boat) in the solid state. uva.nl

Stereochemistry: The absolute configuration, (R) or (S), at the C2 chiral center can be determined, which is crucial for understanding its biological activity if it were to be used as a pharmaceutical intermediate.

Intermolecular Interactions: The crystal packing and any significant intermolecular forces, such as hydrogen bonding or π-stacking, would be elucidated. researchgate.netresearchgate.net

While specific crystallographic data for this compound is not publicly available, the technique has been successfully applied to numerous substituted piperidinone and other heterocyclic derivatives to confirm their structures. uva.nlnih.govtcichemicals.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers, (R)- and (S)-. When this compound is synthesized, it is often produced as a racemic mixture (an equal mixture of both enantiomers). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the primary technique used to separate these enantiomers. wpmucdn.com

This separation is essential for:

Analysis of Enantiomeric Purity: Determining the enantiomeric excess (ee) of a sample, which is a measure of its purity with respect to one enantiomer over the other.

Preparative Separation: Isolating the individual enantiomers on a larger scale for further study or use.

The separation relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. The choice of the CSP and the mobile phase conditions are critical for achieving successful resolution. Polysaccharide-based chiral columns are commonly used for the separation of a wide range of chiral compounds, including piperidine derivatives. capes.gov.br This analytical method is fundamental in fields where stereochemistry is critical, such as in pharmaceutical development. libretexts.org

Computational and Theoretical Investigations of 1 Alloc 2 Benzylpiperidin 4 One Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of piperidine (B6355638) derivatives by modeling their behavior based on electron density.

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. For a cyclic system like 1-Alloc-2-benzylpiperidin-4-one, this is crucial for identifying the most stable conformation. The piperidin-4-one ring typically adopts a chair conformation to minimize angular and torsional strain. However, the presence of bulky substituents on the nitrogen and the adjacent carbon (the alloc and benzyl (B1604629) groups, respectively) necessitates a detailed conformational analysis.

Computational studies on related 2-substituted piperazines and 1-benzyl-tetrahydroisoquinolines have shown that substituents can have a strong preference for either an axial or equatorial position to minimize steric hindrance. nih.govnih.gov For this compound, DFT calculations would likely explore the relative energies of conformers where the C2-benzyl group is in an axial versus an equatorial position. The equatorial conformation is generally favored for large substituents to avoid unfavorable 1,3-diaxial interactions. The flexible alloc group at the N1 position would also be modeled to find its most stable orientation.

Table 1: Predicted Relative Energies of this compound Conformers This table illustrates the type of data generated from DFT conformational analysis. Values are representative.

ConformerC2-Benzyl Group OrientationRelative Energy (kcal/mol)Predicted Population (%) at 298 K
Chair 1Equatorial0.00~95%
Chair 2Axial2.50~4%
Twist-Boat-5.80<1%

DFT is also employed to analyze the electronic properties of a molecule, which are critical for understanding its reactivity and intermolecular interactions.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. dergipark.org.trniscpr.res.in A small gap suggests the molecule is more polarizable and reactive. dergipark.org.tr

Mulliken Charges: This analysis partitions the total electron density among the atoms in the molecule, providing an estimation of partial atomic charges. niscpr.res.in These charges indicate the electrostatic potential of the molecule and can identify potential sites for nucleophilic and electrophilic attack. For this compound, the oxygen atom of the carbonyl group is expected to have a significant negative charge, making it a nucleophilic center, while the carbonyl carbon would be electrophilic.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy E(2). This analysis can reveal intramolecular hydrogen bonding and other stabilizing effects that influence the molecule's conformation and reactivity. researchgate.net

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations This table presents typical electronic property data that would be calculated for the target molecule.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVElectron-donating ability
LUMO Energy-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Mulliken Charge on C=O Oxygen-0.55 eSite for electrophilic attack
Mulliken Charge on C=O Carbon+0.48 eSite for nucleophilic attack

DFT calculations can accurately predict spectroscopic properties, which serves as a powerful tool for validating experimental results and assigning spectral signals.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For related 2,6-diarylpiperidin-4-ones, computational methods have been used to assign signals unambiguously, especially for protons within the piperidone ring. researchgate.net For this compound, DFT would help confirm the stereochemistry by predicting the chemical shifts and coupling constants of the protons adjacent to the chiral center at C2.

IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks in an IR spectrum. This allows for the assignment of specific bands to functional group vibrations, such as the characteristic C=O stretch of the ketone group, C-N stretching of the piperidine ring, and C=C stretching of the alloc and benzyl groups. Comparing the theoretical spectrum with the experimental one helps confirm the molecule's structure. niscpr.res.in

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. unipd.it MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational flexibility and dynamic processes. arxiv.orgnih.gov

For this compound, an MD simulation would typically place the molecule in a solvent box (e.g., water) to mimic solution-phase conditions. The simulation would show the dynamic movements of the piperidine ring, including potential ring-flips between chair conformations, as well as the rotation and flexibility of the benzyl and alloc substituents. mdpi.com This information is vital for understanding how the molecule's shape changes over time and how it might adapt its conformation upon interacting with a biological target like a receptor or enzyme.

Quantum Chemical Descriptors for Reactivity and Selectivity Prediction

From the electronic properties calculated by DFT, several quantum chemical descriptors can be derived to predict a molecule's reactivity. hakon-art.com These descriptors provide a quantitative framework for understanding and comparing the chemical behavior of different molecules. rasayanjournal.co.in

Key global reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A): Calculated from HOMO and LUMO energies (I ≈ -E_HOMO, A ≈ -E_LUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Harder molecules have a larger HOMO-LUMO gap. arxiv.org

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge (ω = μ² / 2η). arxiv.org

These descriptors are invaluable for predicting whether a molecule will act as an electrophile or nucleophile and for rationalizing its behavior in chemical reactions. hakon-art.comnih.gov

Table 3: Key Quantum Chemical Descriptors and Their Significance

DescriptorFormulaInterpretation
Electronegativity (χ)(I + A) / 2Ability to attract electrons
Chemical Hardness (η)(I - A) / 2Resistance to charge transfer
Global Softness (S)1 / (2η)Polarizability; high value indicates high reactivity
Electrophilicity Index (ω)μ² / 2ηPropensity of a species to accept electrons

Analysis of Non-Covalent Interactions in Piperidin-4-one Molecular Assemblies

Non-covalent interactions, though weaker than covalent bonds, are critical in determining the supramolecular structure of molecules in the solid state (crystal packing) and in biological systems (ligand-receptor binding). For this compound, several types of non-covalent interactions are possible:

Hydrogen Bonds: The carbonyl oxygen can act as a hydrogen bond acceptor.

C–H···π Interactions: The benzyl group's aromatic ring can interact with C-H bonds from neighboring molecules. This type of interaction is known to be significant in the crystal packing of similar heterocyclic compounds. nih.govnih.gov

π-π Stacking: Interactions between the aromatic rings of two benzyl groups.

Computational methods like DFT can be used to model dimers or larger clusters of molecules to identify and quantify the strength of these interactions. Analysis of the molecular electrostatic potential (MEP) surface can also visually identify electron-rich (negative potential) and electron-poor (positive potential) regions, predicting where non-covalent interactions are likely to occur. researchgate.net Understanding these interactions is crucial for fields like crystal engineering and drug design.

Applications of 1 Alloc 2 Benzylpiperidin 4 One in Complex Molecule Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C2 position, bearing a benzyl (B1604629) group, makes 1-Alloc-2-benzylpiperidin-4-one a valuable chiral building block for asymmetric synthesis. The stereochemistry at this position can be leveraged to induce chirality in subsequent transformations, enabling the synthesis of enantiomerically pure target molecules.

The utility of 2-substituted piperidones as chiral building blocks is well-documented. For instance, asymmetric synthesis routes often employ chiral auxiliaries or catalysts to establish the initial stereocenter. Once the chiral 2-benzylpiperidin-4-one (B63602) core is established, the ketone at C4 provides a handle for a variety of diastereoselective reactions. These include, but are not limited to:

Diastereoselective Reductions: Reduction of the C4-ketone can lead to the formation of diastereomerically enriched 4-hydroxypiperidines. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, favoring either the cis or trans diastereomer.

Diastereoselective Additions: Nucleophilic addition to the C4-carbonyl can introduce new substituents with controlled stereochemistry relative to the C2-benzyl group. This is particularly useful for creating multiple stereocenters in a single step.

Enolate Chemistry: The ketone allows for the formation of an enolate, which can then be alkylated, aldol-condensed, or subjected to other electrophilic attacks in a diastereoselective manner, guided by the existing stereocenter at C2.

The Alloc protecting group on the nitrogen atom is crucial in this context. Its electronic properties can influence the reactivity and stereoselectivity of reactions at the C4-position. Furthermore, its mild and orthogonal removal conditions—typically using a palladium catalyst—ensure that the chirality established in the molecule is preserved throughout the synthetic sequence.

Scaffold Derivatization for Chemical Library Design and Exploration of Chemical Space

The structural framework of this compound is ideally suited for scaffold derivatization, a key strategy in medicinal chemistry for the design and synthesis of chemical libraries. These libraries, comprising a multitude of structurally related compounds, are essential for exploring chemical space and identifying new drug leads.

The derivatization of the this compound scaffold can be systematically achieved at three key positions:

The C4-Ketone: This position offers a rich playground for chemical modification. It can be converted into a variety of functional groups, including alcohols, amines, oximes, and hydrazones. Each of these new functional groups can then be further derivatized. For example, a 4-hydroxypiperidine (B117109) can be etherified or esterified, while a 4-aminopiperidine (B84694) can be acylated or alkylated.

The N-Alloc Group: The Alloc group can be readily removed under mild conditions to reveal the secondary amine. This free amine can then be functionalized with a wide range of substituents through acylation, alkylation, sulfonylation, or reductive amination. This allows for the introduction of diverse chemical functionalities that can modulate the pharmacological properties of the resulting molecules.

The Benzyl Group: While less commonly modified, the aromatic ring of the benzyl group can be subjected to electrophilic aromatic substitution reactions to introduce further diversity.

The combinatorial derivatization at these positions can rapidly generate a large and diverse library of compounds based on the piperidine (B6355638) scaffold. The orthogonality of the Alloc group's deprotection chemistry with many other common protecting groups is a significant advantage in the synthesis of such libraries.

Table 1: Potential Derivatization Strategies for this compound

Position of DerivatizationReaction TypePotential Functional Groups Introduced
C4-KetoneReductionHydroxyl
C4-KetoneReductive AminationPrimary, Secondary, or Tertiary Amine
C4-KetoneWittig ReactionAlkene
C4-KetoneOximation/Hydrazone FormationOxime, Hydrazone
N-AllocDeprotection followed by AcylationAmide
N-AllocDeprotection followed by AlkylationSubstituted Amine
N-AllocDeprotection followed by SulfonylationSulfonamide
Benzyl GroupElectrophilic Aromatic SubstitutionHalogen, Nitro, Alkyl, Acyl

Precursor in the Total Synthesis of Natural Products (e.g., Alkaloids, Piperidine-containing Natural Products)

Piperidine alkaloids are a large and structurally diverse class of natural products with a wide range of biological activities. The 2-substituted piperidine motif is a common feature in many of these compounds. Consequently, this compound serves as a valuable precursor for the total synthesis of such natural products.

The general strategy involves using the pre-formed piperidine ring of this compound and elaborating the substituents to match the target natural product. The key transformations often involve:

Stereoselective modifications at C4: As discussed earlier, the ketone at C4 can be converted to other functional groups with high stereocontrol.

Manipulation of the N-protecting group: The Alloc group can be removed at a strategic point in the synthesis to allow for further reactions at the nitrogen atom, such as cyclization or the introduction of a different substituent present in the natural product.

Modification of the C2-benzyl group: In some cases, the benzyl group itself can be a part of the final natural product skeleton or can be chemically modified.

While specific total syntheses employing this compound are not prominently reported, the synthetic utility of the closely related 1-benzyl-4-piperidone in alkaloid synthesis is well-established. For example, it has been used as a starting material in the synthesis of various alkaloids, where the piperidone ring forms a core part of the final structure. The use of the Alloc-protected version would offer the advantage of milder deprotection conditions, which can be crucial when dealing with sensitive functional groups often present in complex natural products.

Intermediate in the Synthesis of Other Complex Synthetic Organic Molecules

Beyond natural product synthesis, this compound is a versatile intermediate for the construction of a wide range of complex synthetic organic molecules, particularly those with pharmaceutical relevance. The piperidine scaffold is a privileged structure in medicinal chemistry, meaning it is frequently found in approved drugs.

The reactivity of the ketone and the versatility of the Alloc-protected amine allow for the incorporation of the piperidine ring into larger molecular frameworks. For instance, the ketone can participate in multicomponent reactions, allowing for the rapid assembly of complex structures from simple starting materials. The free amine, after deprotection, can be used as a nucleophile in various bond-forming reactions.

The utility of related piperidones as intermediates is extensively documented. For example, 1-benzyl-4-piperidone is a known intermediate in the synthesis of various active pharmaceutical ingredients. The strategic advantage of using this compound lies in the orthogonal nature of the Alloc protecting group. This allows for selective deprotection and functionalization of the piperidine nitrogen in the presence of other protecting groups, such as Boc or Cbz, which are commonly used in complex molecule synthesis. This orthogonality is a powerful tool for streamlining synthetic routes and avoiding tedious protection-deprotection steps.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Methodological Advances

Research into 1-Alloc-2-benzylpiperidin-4-one has primarily centered on its role as a versatile intermediate in the synthesis of complex nitrogen-containing molecules. The key functionalities of this compound—the N-allyloxycarbonyl (Alloc) protecting group, the C2-benzyl substituent, and the C4-keto group—each contribute to its unique chemical behavior and synthetic potential.

Methodological advancements have largely focused on the stereoselective synthesis of the piperidinone core. Diastereoselective conjugate addition reactions of benzylamine (B48309) to acyclic precursors followed by cyclization have proven to be a cornerstone in establishing the cis-relationship between the C2-benzyl group and a substituent at C3, which can then be further manipulated. The use of chiral auxiliaries and organocatalysis has been instrumental in achieving high levels of enantioselectivity.

Furthermore, the reactivity of the ketone at the C4-position has been explored, with transformations such as reductions and reductive aminations providing access to a range of functionalized piperidines. The Alloc group is a key feature, offering a stable protecting group that can be selectively removed under mild, palladium-catalyzed conditions, orthogonal to many other protecting groups used in complex molecule synthesis.

Table 1: Key Methodological Advances in the Synthesis and Functionalization of this compound and Related Derivatives

Methodological Advance Description Key Reagents/Conditions Significance
Diastereoselective SynthesisConjugate addition of benzylamine to enoates followed by Dieckmann condensation or related cyclizations.Michael acceptors, strong bases (e.g., NaH, KOtBu).Establishes the relative stereochemistry of the piperidinone ring.
Enantioselective SynthesisUse of chiral auxiliaries or asymmetric organocatalysis.Chiral amines, proline derivatives.Provides access to enantiomerically pure or enriched piperidinone cores.
Ketone FunctionalizationReduction, reductive amination, Wittig reactions.NaBH₄, H₂, Pd/C, primary amines, phosphonium (B103445) ylides.Diversifies the functionality at the C4-position for further synthetic elaboration.
Alloc Group DeprotectionPalladium-catalyzed cleavage.Pd(PPh₃)₄, scavenger (e.g., dimedone, morpholine).Allows for selective deprotection under mild conditions, crucial for multi-step synthesis.

Unexplored Reactivity Patterns and Novel Synthetic Pathways for this compound

Despite the progress, the full scope of this compound's reactivity remains largely untapped. Several areas present exciting opportunities for future investigation:

Enolate Chemistry at C3 and C5: The C4-ketone allows for the generation of enolates at the adjacent C3 and C5 positions. The regioselective formation of these enolates and their subsequent reaction with a variety of electrophiles (e.g., alkyl halides, aldehydes, Michael acceptors) would provide a powerful tool for introducing further complexity into the piperidine (B6355638) scaffold. The influence of the C2-benzyl group on the stereochemical outcome of these reactions is a particularly intriguing question.

Domino and Cascade Reactions: Designing novel cascade reactions initiated by either the deprotection of the Alloc group or a reaction at the C4-ketone could lead to the rapid construction of intricate molecular architectures. For instance, a palladium-catalyzed deprotection/allylation sequence or a reductive amination followed by an intramolecular cyclization could afford polycyclic systems in a single synthetic operation.

Radical Chemistry: The introduction of radical-mediated transformations involving the piperidinone core could open up new avenues for C-H functionalization or the formation of challenging carbon-carbon and carbon-heteroatom bonds.

Potential for Integration with Advanced Computational and Machine Learning Approaches for Molecular Design and Reaction Prediction

The integration of computational chemistry and machine learning holds immense promise for accelerating research on this compound and its derivatives.

Conformational Analysis and Reactivity Prediction: Density Functional Theory (DFT) calculations can provide detailed insights into the conformational preferences of the piperidinone ring, which in turn governs its reactivity. These computational models can be used to predict the stereochemical outcomes of reactions, guiding the design of more selective synthetic methods.

Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on existing reaction data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) for transformations involving this compound. This data-driven approach can significantly reduce the experimental effort required to develop new synthetic protocols.

De Novo Design of Novel Derivatives: Generative models in machine learning can be employed to design novel piperidinone derivatives with desired physicochemical or biological properties. By learning from the structural features of known active molecules, these models can propose new synthetic targets with a higher probability of success.

Development of Highly Efficient and Sustainable Catalytic Transformations for this compound Derivatives

The development of more sustainable and efficient catalytic methods is a critical goal in modern organic synthesis. For this compound, this translates to several key research directions:

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., palladium for Alloc deprotection) with catalysts based on more abundant and less toxic metals (e.g., iron, copper, nickel) is a high-priority objective. Research into developing effective earth-abundant metal catalysts for the key transformations of this piperidinone is essential.

Biocatalysis: The use of enzymes to catalyze reactions on this compound offers the potential for exceptional levels of selectivity under mild, aqueous conditions. Ketoreductases could be employed for the stereoselective reduction of the C4-ketone, while other enzyme classes could be explored for novel functionalizations.

Photoredox Catalysis: Visible-light photoredox catalysis provides a powerful platform for accessing novel reactivity through single-electron transfer pathways. This approach could be utilized to develop new methods for C-H functionalization, cross-coupling reactions, and the generation of radical intermediates from this compound.

Q & A

Q. What are the optimized synthetic routes for 1-Alloc-2-benzylpiperidin-4-one under mild conditions?

Methodological Answer: The synthesis typically involves functionalizing piperidin-4-one scaffolds. A validated approach uses reductive amination or nucleophilic substitution with benzyl halides. For example, 1-benzyl-4-piperidone derivatives can be synthesized via acylation or alkylation reactions under inert atmospheres (argon/nitrogen) using catalysts like Pd/C or NaBH4_4 in ethanol/THF (40–60°C, 6–12 hrs) . Key parameters include:

Reaction StepConditionsYield (%)Reference
BenzylationK2_2CO3_3, DMF, 80°C75–85
Alloc protectionAlloc-Cl, NEt3_3, CH2_2Cl2_290–95

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselective benzylation and Alloc protection (e.g., δ 7.2–7.4 ppm for benzyl protons, δ 4.6 ppm for Alloc carbonyl) .
  • HPLC : Reverse-phase C18 columns (ACN/H2_2O gradient) assess purity (>98%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]+^+ for C14_{14}H18_{18}NO2+_2^+: calc. 240.1389, observed 240.1392) .

Q. What safety protocols are essential for handling piperidin-4-one derivatives?

Methodological Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., Alloc-Cl) .
  • Spill Management : Neutralize acidic/basic spills with NaHCO3_3 or citric acid before disposal .

Q. How is this compound utilized as a pharmaceutical intermediate?

Methodological Answer: The compound serves as a precursor for:

  • Anticancer Agents : Functionalized via Suzuki coupling to introduce aryl groups for kinase inhibition .
  • Antimicrobials : N-alkylation with halogenated side chains enhances bacterial membrane penetration .

Q. What solvent systems are optimal for recrystallization?

Methodological Answer:

  • Polar aprotic solvents : Ethyl acetate/hexane (1:3 v/v) yields needle-like crystals (mp 112–114°C) .
  • Mixed solvents : Dichloromethane/methanol (gradient cooling from 40°C to 4°C) improves purity .

Advanced Research Questions

Q. How can regioselective modifications be achieved at the piperidin-4-one core?

Methodological Answer:

  • Directed C-H activation : Pd(OAc)2_2/ligand systems enable ortho-functionalization of the benzyl group (e.g., introducing nitro or fluoro substituents) .
  • Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze Alloc groups without disturbing the benzyl moiety .

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Dose-response normalization : Use standardized assays (e.g., IC50_{50} in μM ± SEM) to compare cytotoxicity across cell lines .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in receptor binding affinities .

Q. How do steric and electronic effects influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : Bulky Alloc groups slow Buchwald-Hartwig aminations (turnover number drops from 12 to 4) .
  • Electronic effects : Electron-withdrawing benzyl substituents (e.g., -NO2_2) enhance electrophilicity at C-3, favoring SNAr reactions .

Q. What methodologies validate target engagement in biological systems?

Methodological Answer:

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD_D = 1–10 nM for opioid receptor fragments) .
  • Cryo-EM : Resolves ligand-receptor complexes at 2.8 Å resolution to confirm binding poses .

Q. How are computational models used to predict metabolic stability?

Methodological Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate hepatic clearance (e.g., t1/2_{1/2} = 3.5 hrs in human microsomes) .
  • DFT Calculations : B3LYP/6-31G(d) models predict CYP3A4-mediated oxidation sites (C-2 and C-6 positions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.